molecular formula C18H19N5O3 B2782640 6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2320888-81-9

6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2782640
CAS No.: 2320888-81-9
M. Wt: 353.382
InChI Key: NOEQUNZAPBORNC-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings. These include an indole ring, a piperazine ring, and a pyrimidine ring. The presence of these functional groups suggests that this compound could have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole ring could be formed using a Fischer indole synthesis or a Bartoli indole synthesis. The piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrimidine ring could be synthesized through a Biginelli reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic and planar, the piperazine ring is saturated and flexible, and the pyrimidine ring is aromatic and planar .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The indole could undergo electrophilic aromatic substitution. The piperazine could undergo reactions typical of secondary amines, such as acylation. The pyrimidine could undergo nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the basic nitrogen atoms in the piperazine ring could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an indole ring work by interacting with receptors in the brain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields. Given the presence of the indole, piperazine, and pyrimidine rings, which are all found in various pharmaceuticals, this compound could have interesting biological activities that could be worth exploring .

Properties

IUPAC Name

6-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-16-11-15(19-18(26)20-16)21-7-9-22(10-8-21)17(25)12-23-6-5-13-3-1-2-4-14(13)23/h1-6,11H,7-10,12H2,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQUNZAPBORNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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